Thermal Conductivity of Epoxy Thermosets Cured with 4-Fluoro-o-phenylenediamine vs. Unsubstituted o-Phenylenediamine
In a systematic study of seven phenylenediamine hardeners cured with resorcinol diglycidyl ether, 4-fluoro-o-phenylenediamine (designated H4) produced a cured epoxy with a thermal conductivity of 0.21 W/(m·K). This represents a 50% increase over the 0.14 W/(m·K) measured for the unsubstituted o-phenylenediamine (H3) baseline [1]. The fluorine substituent's electron-withdrawing character is directly implicated in this enhancement, as the addition of any electron-withdrawing group to the ortho-phenylenediamine scaffold was found to raise thermal conductivity by approximately 50% [1].
| Evidence Dimension | Thermal conductivity of cured epoxy resin |
|---|---|
| Target Compound Data | 0.21 W/(m·K) (4-fluoro-o-phenylenediamine, H4) |
| Comparator Or Baseline | 0.14 W/(m·K) (unsubstituted o-phenylenediamine, H3) |
| Quantified Difference | +0.07 W/(m·K) (50% relative increase) |
| Conditions | Cured with resorcinol diglycidyl ether (E1) at 180 °C for 24 h; measured by time-domain thermoreflectance (TDTR) |
Why This Matters
For procurement decisions in epoxy formulation, this 50% thermal conductivity gain is a quantifiable performance metric that cannot be achieved with unsubstituted o-phenylenediamine, directly impacting thermal management in electrical motor and electronics encapsulation applications.
- [1] Lv, G.; Jensen, E.; Shen, C.; Yang, K.; Evans, C. M.; Cahill, D. G. Effect of Amine Hardener Molecular Structure on the Thermal Conductivity of Epoxy Resins. ACS Appl. Polym. Mater. 2021, 3 (1), 259–267. DOI: 10.1021/acsapm.0c01074. View Source
